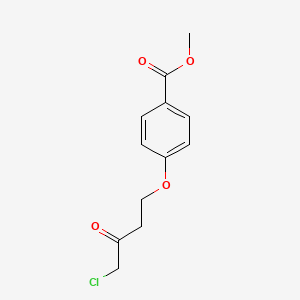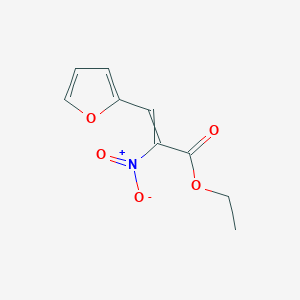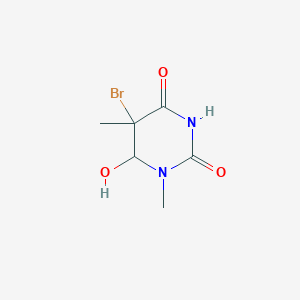
5-Bromo-6-hydroxy-1,5-dimethyldihydropyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-6-hydroxy-1,5-dimethyldihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bromine atom at the 5th position, a hydroxyl group at the 6th position, and two methyl groups at the 1st and 5th positions of the dihydropyrimidine ring The compound also features two keto groups at the 2nd and 4th positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-hydroxy-1,5-dimethyldihydropyrimidine-2,4(1H,3H)-dione can be achieved through several synthetic routes. One common method involves the bromination of 6-hydroxy-1,5-dimethyldihydropyrimidine-2,4(1H,3H)-dione using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the compound produced on a large scale.
化学反応の分析
Types of Reactions
5-Bromo-6-hydroxy-1,5-dimethyldihydropyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 6th position can be oxidized to form a keto group, resulting in the formation of 5-Bromo-1,5-dimethyldihydropyrimidine-2,4,6(1H,3H)-trione.
Reduction: The keto groups at the 2nd and 4th positions can be reduced to hydroxyl groups under appropriate conditions.
Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) in solvents such as ethanol or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 5-Bromo-1,5-dimethyldihydropyrimidine-2,4,6(1H,3H)-trione.
Reduction: 5-Bromo-6-hydroxy-1,5-dimethyldihydropyrimidine-2,4(1H,3H)-diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-Bromo-6-hydroxy-1,5-dimethyldihydropyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-Bromo-6-hydroxy-1,5-dimethyldihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of DNA polymerase, thereby preventing DNA replication and cell proliferation. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.
類似化合物との比較
Similar Compounds
5-Bromo-6-hydroxy-1,5-dimethyluracil: Similar structure but lacks the dihydropyrimidine ring.
5-Bromo-6-hydroxy-1,5-dimethylcytosine: Similar structure but contains an amino group instead of a hydroxyl group at the 6th position.
5-Bromo-6-hydroxy-1,5-dimethylthymine: Similar structure but contains a methyl group instead of a hydroxyl group at the 6th position.
Uniqueness
5-Bromo-6-hydroxy-1,5-dimethyldihydropyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups and the presence of the dihydropyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
66279-48-9 |
|---|---|
分子式 |
C6H9BrN2O3 |
分子量 |
237.05 g/mol |
IUPAC名 |
5-bromo-6-hydroxy-1,5-dimethyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C6H9BrN2O3/c1-6(7)3(10)8-5(12)9(2)4(6)11/h4,11H,1-2H3,(H,8,10,12) |
InChIキー |
HKRXFYSCPOXUOX-UHFFFAOYSA-N |
正規SMILES |
CC1(C(N(C(=O)NC1=O)C)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


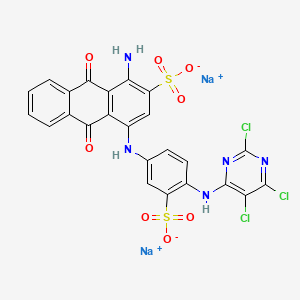
![Ethanesulfonic acid, 2,2'-[(2,2'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt](/img/structure/B14465284.png)
![3,3'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]bis(6-oxocyclohexa-1,4-diene-1-carbaldehyde)](/img/structure/B14465285.png)
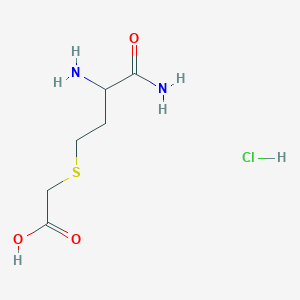
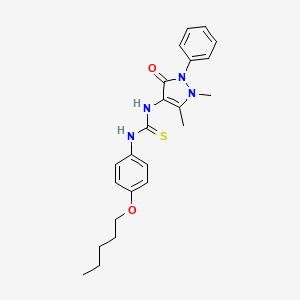
![Benzyl 2-[[2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetyl]amino]acetate](/img/structure/B14465310.png)
![2-[1-(2,4-Dinitrophenyl)ethyl]pyridine](/img/structure/B14465318.png)
![Benzenamine, 3,3'-[(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis(4,1-butanediyloxy)]bis-](/img/structure/B14465325.png)
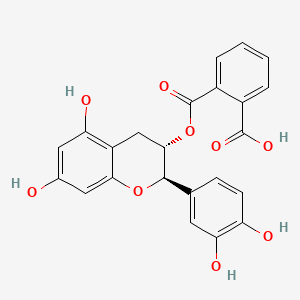
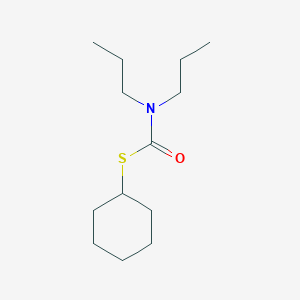
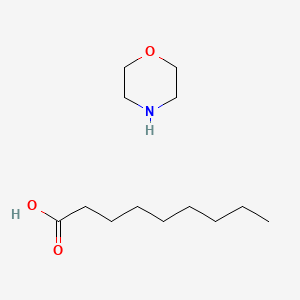
![3-[(4-{[(2,4-Diaminoquinazolin-6-yl)methyl]amino}benzoyl)amino]pentanedioic acid](/img/structure/B14465370.png)
